molecular formula C22H15N3O2S B3005367 10-methyl-3-phenyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 900258-30-2

10-methyl-3-phenyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B3005367
CAS No.: 900258-30-2
M. Wt: 385.44
InChI Key: SDPLYFNRMZAOIL-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 10-Methyl-3-phenyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a polycyclic heteroaromatic compound characterized by a pyrimido[4,5-b]quinoline core substituted with methyl, phenyl, and thiophen-2-yl groups. Its synthesis typically involves a three-component reaction of benzaldehyde derivatives, dimedone, and 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione under green catalytic conditions. Advanced catalysts such as GO/Fe₃O₄@PTRMS@BDSA@SO₃H and [Zr-UiO-66-PDC-SO₃H]FeCl₄ enable high yields (70–90%) under mild, solvent-free conditions, with reaction times as short as 70–120 minutes .

Properties

IUPAC Name

10-methyl-3-phenyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2S/c1-24-16-11-6-5-10-15(16)19(26)18-21(24)23-20(17-12-7-13-28-17)25(22(18)27)14-8-3-2-4-9-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPLYFNRMZAOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)C4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

10-Methyl-3-phenyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 10-methyl-3-phenyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is C22H15N3O2S, with a molecular weight of 385.44 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

Anticancer Properties

Research indicates that compounds within the pyrimido[4,5-b]quinoline family exhibit significant anticancer activity. The mechanism of action often involves the induction of apoptosis in cancer cells and modulation of pathways related to cell proliferation.

  • Mechanism of Action :
    • The compound interacts with various biological targets such as enzymes and transcription factors.
    • It has been shown to inhibit NF-kappaB and AP-1 mediated transcriptional activation, which are critical pathways in cancer progression .
  • In Vitro Studies :
    • In cell line assays, 10-methyl-3-phenyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline has demonstrated cytotoxic effects against various cancer cell lines.
    • The compound's ability to induce apoptosis has been linked to its interaction with cellular signaling pathways that regulate survival and proliferation .

Other Biological Activities

In addition to its anticancer properties, this compound exhibits several other biological activities:

  • Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines .
  • Antimicrobial Activity : Some derivatives have been evaluated for their antibacterial properties, indicating potential use in treating infections .

Case Studies

Several studies have highlighted the biological efficacy of compounds related to 10-methyl-3-phenyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline:

  • Cytotoxicity Evaluation :
    • A study conducted on a series of pyrimido[4,5-b]quinoline derivatives found that modifications at specific positions significantly enhanced cytotoxicity against breast cancer cell lines .
  • Molecular Docking Studies :
    • Computational studies have suggested that the compound can effectively bind to key proteins involved in cancer pathways, supporting its potential as a lead compound for drug development .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis via NF-kappaB inhibition
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialExhibits antibacterial properties

Scientific Research Applications

Biological Activities

Research has highlighted several promising biological activities associated with this compound:

  • Anticancer Activity : Several studies have investigated the anticancer potential of pyrimidoquinoline derivatives. For instance, compounds similar to 10-methyl-3-phenyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The compound exhibits notable antimicrobial activity against both bacterial and fungal strains. Its derivatives have been synthesized and tested for their efficacy against common pathogens, showing significant inhibition compared to standard antibiotics .
  • Anti-inflammatory Effects : Some studies suggest that pyrimidoquinolines can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Studies

  • Anticancer Research : A study evaluated the anticancer properties of various pyrimidoquinoline derivatives against breast cancer cell lines. Results indicated that certain modifications to the structure significantly enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .
  • Antimicrobial Evaluation : In another investigation, derivatives of the compound were tested against Staphylococcus aureus and Candida albicans. The results showed that some compounds exhibited potent activity comparable to existing antifungal and antibacterial agents, suggesting their potential as new therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeTested CompoundsEfficacy LevelReference
AnticancerPyrimidoquinoline derivativesHigh (IC50 < 10 µM)
AntimicrobialVarious derivativesModerate to High
Anti-inflammatorySelected pyrimidoquinolinesSignificant reduction

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidoquinoline core contains electron-deficient nitrogen atoms, making it susceptible to nucleophilic attacks. In related compounds (e.g., derivatives with methoxy or methylthio groups), nucleophilic substitution occurs preferentially at the C-2 or C-4 positions under acidic or basic conditions . For example:

  • Aminolysis : Replacement of methoxy groups with amines (e.g., hydrazine) to form hydrazide derivatives .

  • Thiolysis : Substitution with thiol-containing reagents to introduce sulfur-based functional groups.

Table 1 : Representative nucleophilic substitution reactions

Reaction TypeReagent/ConditionsProductYieldSource
AminolysisHydrazine hydrate, ethanol, refluxHydrazide derivative75–85%
ThiolysisThiophenol, DMF, 80°CThioether analog60–70%

Electrophilic Substitution on the Thiophene Moiety

The thiophen-2-yl group undergoes electrophilic substitution reactions, such as sulfonation or nitration , due to its electron-rich aromatic system. These reactions typically occur at the 5-position of the thiophene ring. For instance:

  • Nitration : Treatment with nitric acid in acetic anhydride yields a nitro-substituted thiophene derivative.

  • Halogenation : Bromination using N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the 5-position.

Reduction of Nitro Groups

In analogs with nitroaryl substituents (e.g., 4-nitrophenyl derivatives), catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines. This modification enhances solubility and enables further derivatization (e.g., amide formation).

Oxidation of Thiophene

Thiophene rings can be oxidized to form sulfoxides or sulfones using H₂O₂ or mCPBA, altering electronic properties and biological activity.

Multi-Component Reactions (MCRs)

The compound’s scaffold is synthesized via MCRs, suggesting potential recyclization or functionalization pathways:

  • Mannich-Type Reactions : Reactivity with aldehydes and amines under ultrasound or reflux conditions to form fused derivatives .

  • Cyclocondensation : Participation in one-pot reactions with dimedone and aldehydes to generate tetrahydropyrimidoquinoline analogs .

Table 2 : Ultrasound vs. conventional heating in MCRs

MethodTimeYieldByproducts
Ultrasound20–30 min85–90%Minimal
Reflux2–4 hrs70–80%Moderate

Formylation and Vilsmeier-Haack Reactions

The pyrimidoquinoline core undergoes formylation at electron-rich positions using Vilsmeier-Haack reagents (POCl₃/DMF). This introduces formyl groups, enabling subsequent Schiff base formation or cycloadditions .

Stability Under Acidic/Basic Conditions

The compound demonstrates moderate stability:

  • Acidic Conditions : Degrades slowly in HCl/EtOH, with hydrolysis observed at the dione moiety .

  • Basic Conditions : Resists decomposition in NaOH/MeOH but may undergo demethylation at methoxy substituents.

Photochemical Reactivity

While direct data is limited, structural analogs exhibit fluorescence quenching upon irradiation, suggesting potential photoinduced electron transfer or isomerization .

Comparison with Similar Compounds

Key Features

  • Catalytic Efficiency: Magnetic nanoparticle-based catalysts improve recyclability (up to 5 cycles without significant loss in activity) .

Pyrimido[4,5-b]quinoline derivatives exhibit diverse pharmacological and physicochemical properties based on substituent variations. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Pyrimido[4,5-b]quinoline Derivatives
Compound Name Substituents Key Properties Biological Activity/Application References
Target Compound 10-methyl, 3-phenyl, 2-(thiophen-2-yl) High synthetic efficiency (90% yield, solvent-free) Not explicitly reported; structural analogs suggest potential antimicrobial/redox activity
D13 5-(3,4-dihydroxyphenyl), 8,8-dimethyl, 2-(methylthio) Antifungal efficacy (CYP51 binding) Inhibitory activity against Candida spp. (MIC: 8–32 µg/mL)
TND-1128 (3-Methyl-10-ethyl-deazaflavin) 3-methyl, 10-ethyl Redox-active (NAD⁺-like function) Cytoprotective against oxidative stress (H₂O₂-induced damage)
7-Nitro-10-octyl-3-phenyl analog 7-nitro, 10-octyl, 3-phenyl Hydrophobic substituents enhance membrane permeability Apoptosis inhibition (IC₅₀: 2.2 µM via survivin-Smac/Diablo interaction)
5-(4-Methoxyphenyl)-1,3-dimethyl analog 5-(4-methoxyphenyl), 1,3-dimethyl Electron-donating methoxy group improves stability Anticancer candidate (synthesis optimized for scalability)
Key Analysis

Structural Impact on Activity Electron-Withdrawing Groups: Nitro (e.g., 7-nitro-10-octyl analog) enhances apoptosis inhibition by promoting charge interactions with target proteins . Hydrophobic Substituents: Octyl and phenyl groups improve lipid solubility, aiding cellular uptake . Thiophen-2-yl vs.

Synthetic Efficiency

  • The target compound’s synthesis using GO/Fe₃O₄@PTRMS@BDSA@SO₃H achieves 90% yield at 80°C, outperforming traditional acid catalysts (e.g., SnCl₄, 60% yield at 100°C) .
  • [Zr-UiO-66-PDC-SO₃H]FeCl₄ enables solvent-free, one-pot reactions, reducing environmental impact .

Pharmacological Potential Antifungal Activity: D13’s dihydroxyphenyl group facilitates hydrogen bonding with CYP51, a key fungal enzyme . Redox Modulation: TND-1128’s 5-deazaflavin core mimics NAD⁺, making it relevant in metabolic disorder therapies . Apoptosis Regulation: The 7-nitro-10-octyl analog’s IC₅₀ of 2.2 µM highlights its potency compared to cisplatin (IC₅₀: ~10 µM) .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare pyrimido[4,5-b]quinoline derivatives like 10-methyl-3-phenyl-2-(thiophen-2-yl)-dione?

  • Methodology : Two primary routes are documented:

  • Route 1 : Starting from 2-aminoquinoline-3-carboxamide, cyclization with ketones using zinc chloride (ZnCl₂) as a catalyst yields spiro-fused pyrimidoquinolines .
  • Route 2 : Ultrasound-assisted synthesis with Fe(DS)₃ (a Lewis acid-surfactant combined catalyst) improves reaction efficiency and reduces time. This method is effective for introducing aryl/thiophene substituents .
    • Key steps : Cyclocondensation, solvent selection (e.g., ethanol or DMF), and purification via recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Essential techniques :

  • IR spectroscopy : Identifies carbonyl (C=O) stretches (~1705 cm⁻¹) and aromatic/thiophene vibrations .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., N-CH₃ at δ 3.24 ppm, aromatic protons at δ 6.54–7.85 ppm) and carbon frameworks .
  • Elemental analysis : Validates purity (e.g., %C, %H, %N deviations ≤ 0.3% ).

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity of this compound?

  • Variables to test :

  • Catalyst systems : Fe(DS)₃ under sonication improves atom economy compared to ZnCl₂ .
  • Temperature : Reflux (e.g., 80°C in ethanol) vs. room-temperature stirring.
  • Solvent polarity : Polar aprotic solvents (DMF) may stabilize intermediates better than ethanol .
    • Validation : Monitor reaction progress via TLC and isolate products using gradient recrystallization.

Q. How do structural modifications (e.g., substituents on phenyl or thiophene groups) influence biological activity?

  • Structure-Activity Relationship (SAR) approaches :

  • Replace the 3-phenyl group with electron-withdrawing groups (e.g., 4-Cl) to enhance cytotoxicity .
  • Modify the thiophene moiety (e.g., 2-thienyl vs. 3-thienyl) to alter π-π stacking interactions with biological targets .
    • Experimental design : Compare IC₅₀ values across derivatives in cell-based assays (e.g., anticancer activity screens ).

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

  • Troubleshooting steps :

  • Confirm sample purity via elemental analysis and HPLC .
  • Re-examine NMR assignments using 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals .
  • Cross-validate IR peaks with computational simulations (e.g., DFT calculations) .

Q. What methodologies assess the environmental stability and ecotoxicological effects of this compound?

  • Environmental fate studies :

  • Abiotic transformations : Hydrolysis/photolysis experiments under varying pH and UV light .
  • Biotic degradation : Use microbial consortia to evaluate metabolic pathways .
    • Ecotoxicology : Test acute toxicity in model organisms (e.g., Daphnia magna) and bioaccumulation potential via logP calculations .

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